molecular formula C7H3ClF4O3S B14131279 2-Chloro-4-fluorophenyl trifluoromethanesulfonate

2-Chloro-4-fluorophenyl trifluoromethanesulfonate

Cat. No.: B14131279
M. Wt: 278.61 g/mol
InChI Key: KHMUKLPPUMOCFO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3ClF4O3S. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 2-chloro-4-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and requires the use of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction. The reaction is typically performed at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro substituent is replaced by a nucleophile.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aniline derivative, while oxidation may produce a sulfone derivative.

Scientific Research Applications

2-Chloro-4-fluorophenyl trifluoromethanesulfonate is used in various scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups onto the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenyl sulfonate
  • 2-Chloro-4-fluorophenyl methanesulfonate
  • 2-Chloro-4-fluorophenyl benzenesulfonate

Uniqueness

2-Chloro-4-fluorophenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties compared to other sulfonate derivatives. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C7H3ClF4O3S

Molecular Weight

278.61 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3ClF4O3S/c8-5-3-4(9)1-2-6(5)15-16(13,14)7(10,11)12/h1-3H

InChI Key

KHMUKLPPUMOCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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